1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine class, characterized by a fused bicyclic core containing sulfur and nitrogen atoms. Its structure features a 4-ethenylphenylmethyl substituent at position 1, a methyl group at position 7, and a pyrrolidine-1-carbonyl moiety at position 2. The 4,4-dione group confers electron-withdrawing properties, influencing reactivity and biological activity. Benzothiadiazines are known for diverse applications, including antimicrobial, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
[1-[(4-ethenylphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-17-7-9-18(10-8-17)15-25-19-14-16(2)6-11-20(19)29(27,28)21(23-25)22(26)24-12-4-5-13-24/h3,6-11,14H,1,4-5,12-13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVFNDWYBBOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)C=C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazine core, followed by the introduction of the pyrrolidine ring and the ethenylphenyl group. Key steps may include:
Formation of the Benzothiadiazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Ethenylphenyl Group: This can be done using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis:
Table 1: Key Structural Features and Properties
Key Observations :
Core Heterocycle: The benzothiadiazine core in the target compound is distinct from pyrazole or pyridine derivatives in . Thienopyridines (e.g., compounds 9a,b in ) exhibit broader antimicrobial activity, possibly due to increased planarity and π-stacking interactions .
Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound introduces a rigid, polar moiety that may enhance solubility and hydrogen-bonding interactions compared to simpler alkyl or aryl substituents in pyrazole derivatives (e.g., 3a–c) .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step functionalization of the benzothiadiazine core, akin to the sequential aldol condensation and cyclization steps used for pyrazolo[3,4-b]pyridines (11 in ) .
Methodological Insights from Crystallographic Tools
- SHELX Suite : Used for refining crystal structures, particularly small-molecule systems. The 4,4-dione group’s geometry could be optimized using SHELXL, which handles anisotropic displacement parameters effectively .
- ORTEP-3/WinGX : These programs enable visualization of anisotropic displacement ellipsoids and molecular packing. For example, the pyrrolidine-1-carbonyl group’s conformation might be analyzed using Cremer-Pople puckering parameters () to assess ring strain .
Biological Activity
The compound 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine class and has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiadiazine core : Known for diverse biological activities.
- Pyrrolidine moiety : Often associated with enhanced pharmacological properties.
- Ethenylphenyl group : Contributes to its unique reactivity and potential biological interactions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. Specifically, it has been noted that the benzothiadiazine derivatives can inhibit viral replication through various mechanisms:
- Inhibition of viral entry : By interfering with viral attachment to host cells.
- Disruption of viral replication : By targeting essential viral enzymes.
A patent describes related antiviral compounds showing efficacy against multiple viruses, suggesting that this compound may share similar mechanisms .
Antibacterial Activity
The compound's structural analogs have demonstrated promising antibacterial properties. For instance:
- A study on related thioether derivatives indicated potent antibacterial activity against Gram-positive bacteria .
- The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anticancer Potential
Emerging studies suggest that the compound may have anticancer properties. Specific findings include:
- Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.
- Inhibition of cell proliferation : It can potentially halt the growth of various cancer cell lines.
Study 1: Antiviral Efficacy
A study published in a patent highlighted the effectiveness of similar benzothiadiazine derivatives in inhibiting viral replication in vitro. The results indicated a dose-dependent response, with significant reductions in viral load observed at higher concentrations .
Study 2: Antibacterial Activity
In another investigation focusing on thioether derivatives, researchers reported that one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus . This suggests a potential for development into new antibacterial therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
